2-{4-[(4-methoxyphenyl)sulfamoyl]-2-methylphenoxy}-N-(2-phenylethyl)acetamide
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Overview
Description
2-{4-[(4-methoxyphenyl)sulfamoyl]-2-methylphenoxy}-N-(2-phenylethyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a sulfamoyl group, a methoxyphenyl group, and a phenylethyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-methoxyphenyl)sulfamoyl]-2-methylphenoxy}-N-(2-phenylethyl)acetamide typically involves multiple steps:
Formation of the Sulfamoyl Intermediate: The initial step involves the reaction of 4-methoxyaniline with chlorosulfonic acid to form 4-methoxyphenylsulfonamide.
Ether Formation: The next step is the reaction of 4-methoxyphenylsulfonamide with 2-methylphenol in the presence of a base such as potassium carbonate to form the ether linkage.
Acetamide Formation: The final step involves the reaction of the intermediate with 2-phenylethylamine and acetic anhydride to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the sulfamoyl group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for halogenation are commonly employed.
Major Products
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Formation of 4-methoxyaniline.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators, given the presence of the sulfamoyl group, which is known to interact with biological targets.
Medicine
The compound could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities, due to its structural similarity to other bioactive molecules.
Industry
In industrial applications, this compound might be used in the development of new materials or as an intermediate in the synthesis of dyes, polymers, or other specialty chemicals.
Mechanism of Action
The mechanism by which 2-{4-[(4-methoxyphenyl)sulfamoyl]-2-methylphenoxy}-N-(2-phenylethyl)acetamide exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity. The sulfamoyl group could interact with amino acid residues in the enzyme’s active site, while the phenoxy and phenylethyl groups provide additional binding interactions.
Comparison with Similar Compounds
Similar Compounds
4-methoxyphenylsulfonamide: Shares the sulfamoyl and methoxyphenyl groups but lacks the phenoxy and phenylethyl groups.
2-methylphenoxyacetic acid: Contains the phenoxy and acetic acid groups but lacks the sulfamoyl and phenylethyl groups.
N-phenylethylacetamide: Contains the phenylethyl and acetamide groups but lacks the sulfamoyl and phenoxy groups.
Uniqueness
2-{4-[(4-methoxyphenyl)sulfamoyl]-2-methylphenoxy}-N-(2-phenylethyl)acetamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a versatile compound for various research and industrial applications.
Properties
Molecular Formula |
C24H26N2O5S |
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Molecular Weight |
454.5 g/mol |
IUPAC Name |
2-[4-[(4-methoxyphenyl)sulfamoyl]-2-methylphenoxy]-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C24H26N2O5S/c1-18-16-22(32(28,29)26-20-8-10-21(30-2)11-9-20)12-13-23(18)31-17-24(27)25-15-14-19-6-4-3-5-7-19/h3-13,16,26H,14-15,17H2,1-2H3,(H,25,27) |
InChI Key |
JAIGKTGOYKKAIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)OC)OCC(=O)NCCC3=CC=CC=C3 |
Origin of Product |
United States |
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